Ethyl 2-(3-chloro-4-fluorophenyl)-2,2-difluoroacetate
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound defines its properties and reactivity. Unfortunately, the specific molecular structure analysis for Ethyl 2-(3-chloro-4-fluorophenyl)-2,2-difluoroacetate is not provided in the sources retrieved .Chemical Reactions Analysis
The chemical reactions involving this compound are not explicitly mentioned in the sources retrieved .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include aspects like melting point, boiling point, density, and solubility. Unfortunately, the specific physical and chemical properties for this compound are not provided in the sources retrieved .Scientific Research Applications
Fluorinated Compound Synthesis
Fluorinated compounds, such as 2-Fluoro-4-bromobiphenyl, play a critical role in the pharmaceutical and agricultural industries due to their unique properties, including increased stability and lipophilicity. These properties enhance drug absorption and metabolic stability, making fluorination a valuable tool in drug design and synthesis (Qiu et al., 2009). Ethyl 2-(3-chloro-4-fluorophenyl)-2,2-difluoroacetate could serve as an intermediate in the synthesis of fluorinated analogs, leveraging its fluorine atoms to modify the biological activity and physical properties of pharmaceutical compounds.
Chemosensors Development
Fluorophores, such as those based on 4-methyl-2,6-diformylphenol (DFP), are vital for developing chemosensors that detect various analytes, including metal ions and neutral molecules. DFP-based chemosensors exhibit high selectivity and sensitivity, crucial for biomedical applications and environmental monitoring (Roy, 2021). This compound, with its fluorine content, could contribute to the synthesis of novel fluorophores for chemosensor applications, providing sensitive detection tools for various applications.
Environmental Degradation Studies
The study of the environmental degradation of polyfluoroalkyl chemicals is crucial for understanding their fate and impact. Research into microbial degradation pathways, half-lives, and potential for defluorination helps assess the environmental risks associated with these chemicals and their precursors (Liu & Avendaño, 2013). This compound, as a fluorinated chemical, could be a subject of such studies to determine its environmental stability and degradation products.
Fluoroalkylation Reactions in Aqueous Media
The development of fluoroalkylation methods in aqueous media represents an advance towards environmentally friendly chemistry, reducing the reliance on hazardous solvents. These methods enable the efficient incorporation of fluorinated groups into target molecules, crucial for pharmaceutical and agrochemical industries (Song et al., 2018). This compound might be utilized in such reactions, offering a versatile reagent for introducing fluorinated motifs under green chemistry conditions.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 2-(3-chloro-4-fluorophenyl)-2,2-difluoroacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3O2/c1-2-16-9(15)10(13,14)6-3-4-8(12)7(11)5-6/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANXWAYKMMWYYFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC(=C(C=C1)F)Cl)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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